molecular formula C17H14N2O2 B050576 9-Diazofluorene-2-butyric acid CAS No. 119494-25-6

9-Diazofluorene-2-butyric acid

Cat. No. B050576
M. Wt: 278.3 g/mol
InChI Key: TWLXVTRYICAUEC-UHFFFAOYSA-N
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Description

9-Diazofluorene-2-butyric acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a diazo derivative of fluorene and is widely used as a versatile reagent in organic synthesis.

Scientific Research Applications

9-Diazofluorene-2-butyric acid has been widely used as a versatile reagent in organic synthesis. It has been used in the synthesis of various compounds, including amino acids, peptides, and heterocycles. Additionally, this compound has been used as a photoaffinity labeling reagent for the identification of protein-protein interactions.

Mechanism Of Action

The mechanism of action of 9-Diazofluorene-2-butyric acid involves the formation of a carbene intermediate upon irradiation with UV light. This carbene intermediate can then react with various functional groups, including C-H bonds, C=C bonds, and N-H bonds, leading to the formation of new compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 9-Diazofluorene-2-butyric acid. However, it has been reported that this compound can induce DNA damage upon irradiation with UV light.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9-Diazofluorene-2-butyric acid in lab experiments is its versatility as a reagent in organic synthesis. Additionally, this compound can be easily synthesized using various methods. However, one of the limitations of using this compound is its potential toxicity upon irradiation with UV light.

Future Directions

There are several future directions for the research on 9-Diazofluorene-2-butyric acid. One of the potential directions is the development of new methods for the synthesis of this compound. Additionally, the application of this compound in the identification of protein-protein interactions can be further explored. Furthermore, the potential use of this compound in the development of new drugs and materials can be investigated.
Conclusion:
In conclusion, 9-Diazofluorene-2-butyric acid is a versatile compound that has gained significant attention in the field of scientific research. This compound has been widely used as a reagent in organic synthesis and has potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 9-Diazofluorene-2-butyric acid have been discussed in this paper.

Synthesis Methods

The synthesis of 9-Diazofluorene-2-butyric acid involves the reaction of fluorene with diazomethane. This reaction can be carried out using various methods, including the Curtius rearrangement, the Hofmann degradation, and the Schmidt reaction. Among these methods, the Curtius rearrangement is the most commonly used method for the synthesis of 9-Diazofluorene-2-butyric acid.

properties

CAS RN

119494-25-6

Product Name

9-Diazofluorene-2-butyric acid

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

4-(9-diazofluoren-2-yl)butanoic acid

InChI

InChI=1S/C17H14N2O2/c18-19-17-14-6-2-1-5-12(14)13-9-8-11(10-15(13)17)4-3-7-16(20)21/h1-2,5-6,8-10H,3-4,7H2,(H,20,21)

InChI Key

TWLXVTRYICAUEC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O

Other CAS RN

119494-25-6

synonyms

9-diazofluorene-2-butyric acid
DAF-BA

Origin of Product

United States

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